Carbendazim/Metalaxyl

Description

Contextualization of Systemic Fungicides in Plant Disease Management

Fungicides are essential in agriculture for controlling fungal diseases that can otherwise lead to substantial losses in crop yield and quality. krishibazaar.inupl-ltd.comwikipedia.org These chemical compounds or biological organisms are designed to kill or inhibit fungi and their spores. krishibazaar.inwikipedia.org Fungicides can be categorized based on their mode of action, with a primary distinction being between contact and systemic fungicides. krishibazaar.inwikipedia.org

Contact fungicides, also known as protectant fungicides, remain on the plant's surface, forming a protective barrier against fungal spores. krishibazaar.inbayer.us Their effectiveness relies on thorough application to cover the plant adequately. krishibazaar.in In contrast, systemic fungicides are absorbed by the plant and transported throughout its tissues. krishibazaar.inenvu.comupl-ltd.com This systemic distribution allows them to protect the plant from within and also to control infections that have already started, offering both protective and curative (or therapeutic) effects. krishibazaar.inupl-ltd.combayer.usenvu.com Because they are circulated within the plant, they can protect new growth for a period and are less susceptible to being washed off by rain. envu.com The ability of systemic fungicides to be absorbed and translocated is a critical characteristic that underpins their use in modern agriculture for managing a wide range of plant diseases. upl-ltd.comeagri.org

Rationale for Research on Combined Fungicide Formulations: Carbendazim (B180503) and Metalaxyl (B1676325)

A crucial driver for developing combined formulations is the management of fungicide resistance. gcmonline.com The repeated use of a single-site fungicide can lead to the selection of resistant strains of a pathogen, rendering the fungicide ineffective. wikipedia.org Formulated mixtures of two or more fungicides with different modes of action are recommended to delay the development of resistance. nih.gov

The combination of Carbendazim and Metalaxyl is a case in point. Carbendazim is a broad-spectrum benzimidazole (B57391) fungicide that works by interfering with cell division in fungi. eagri.orgunizik.edu.ng Metalaxyl is an acylalanine fungicide primarily effective against oomycete pathogens, which it controls by inhibiting protein synthesis in the mycelium. google.com Research into their combination is based on the premise that their complementary modes of action can provide a wider range of disease control and be a valuable tool in resistance management strategies. google.comlageycia.com Studies have indicated a synergistic effect when these two compounds are mixed, improving the control of various crop diseases. google.com

Overview of Research Trajectories for Carbendazim/Metalaxyl

Research on the this compound combination has followed several distinct trajectories, focusing on efficacy, environmental fate, and residue analysis.

Efficacy and Synergy: A significant body of research has been dedicated to evaluating the efficacy of this compound formulations against a variety of plant diseases. Field and laboratory studies have been conducted to confirm the synergistic or additive effects of the combination. For instance, research has demonstrated that specific ratios of Metalaxyl to Carbendazim exhibit a synergistic effect in controlling diseases like pepper blight and pepper wilt. google.com Other studies have assessed the performance of these combination products against diseases in crops such as chickpeas, where they have shown superior results compared to the solo application of either systemic or protectant fungicides. nih.gov

Residue Analysis: A second major research area involves the detection and quantification of Carbendazim and Metalaxyl residues in treated crops. These studies are crucial for understanding the distribution and persistence of the fungicides in different parts of the plant. For example, research on post-harvest treated apples analyzed residue levels in the core, flesh, and peel over several months of storage. researchgate.netnih.gov Such studies use advanced analytical techniques like high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) to determine the concentration of each compound. researchgate.net

Table 1: Research Findings on this compound Residues in Apples

| Compound | Apple Part | Observation | Source |

|---|---|---|---|

| Carbendazim | Flesh | Concentration ≤0.43 mg kg⁻¹ across all treatments. | researchgate.net |

| Carbendazim | Core | Mean concentration of 2.2 +/- 1.1 mg kg⁻¹. | researchgate.net |

| Carbendazim | Peel | Mean concentration of 5.2 +/- 2.2 mg kg⁻¹. | researchgate.net |

| Metalaxyl | Flesh | Concentration ≤0.22 mg kg⁻¹ across all treatments. | researchgate.net |

| Metalaxyl | Core | Mean concentration of 0.41 +/- 0.18 mg kg⁻¹. | researchgate.net |

| Metalaxyl | Peel | Mean concentration of 0.79 +/- 0.94 mg kg⁻¹. | researchgate.net |

Environmental Fate and Degradation: Understanding how Carbendazim and Metalaxyl behave and break down in the environment is another critical research path. Studies have investigated their dissipation and persistence in soil under various conditions. Research has shown that the degradation of both fungicides is faster in non-sterilized soil compared to sterilized soil, indicating the significant role of microorganisms in their breakdown. researchgate.net These studies also measure key environmental parameters like the half-life (T₁/₂) of the compounds in soil. researchgate.net

Table 2: Comparative Half-Life (T₁/₂) of Carbendazim and Metalaxyl in Soil

| Compound | Soil Condition | Half-Life (Days) | Source |

|---|---|---|---|

| Carbendazim | Sterilized Soil | 35.91 - 41.01 | researchgate.net |

| Carbendazim | Non-sterilized Soil | 21.19 - 27.50 | researchgate.net |

| Metalaxyl | Sterilized Soil | 135.88 - 154.00 | researchgate.net |

| Metalaxyl | Non-sterilized Soil | 28.63 - 44.42 | researchgate.net |

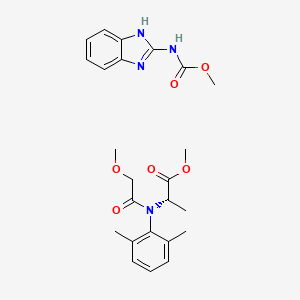

Structure

2D Structure

Properties

CAS No. |

92981-24-3 |

|---|---|

Molecular Formula |

C24H30N4O6 |

Molecular Weight |

470.5 g/mol |

IUPAC Name |

methyl N-(1H-benzimidazol-2-yl)carbamate;methyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |

InChI |

InChI=1S/C15H21NO4.C9H9N3O2/c1-10-7-6-8-11(2)14(10)16(13(17)9-19-4)12(3)15(18)20-5;1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h6-8,12H,9H2,1-5H3;2-5H,1H3,(H2,10,11,12,13)/t12-;/m0./s1 |

InChI Key |

YCKSWZKPFACWJN-YDALLXLXSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)COC.COC(=O)NC1=NC2=CC=CC=C2N1 |

Origin of Product |

United States |

Mechanistic Elucidation of Fungicidal Action

Carbendazim (B180503): Molecular Mechanisms of Antimitotic Activity

Carbendazim, a member of the benzimidazole (B57391) class of fungicides, exerts its antifungal effects primarily by disrupting mitotic processes in fungal cells. ontosight.aiagrogreat.compomais.comapsnet.org Its mode of action centers on the inhibition of microtubule formation, a critical process for cell division. agrogreat.compomais.com

Interactions with Fungal β-Tubulin Polymerization

The primary molecular target of carbendazim is β-tubulin, a protein subunit of microtubules. apsnet.orgpomais.com Carbendazim binds to fungal β-tubulin, thereby inhibiting its polymerization into functional microtubules. ontosight.aipomais.com This interaction is highly specific to fungal tubulin, as carbendazim only weakly affects the assembly of mammalian tubulin. apsnet.organnualreviews.org The binding of carbendazim to tubulin interferes with the normal dynamics of microtubule assembly and disassembly, a process essential for their function. annualreviews.org Unlike some other antimitotic agents, carbendazim does not appear to compete with colchicine (B1669291) for its binding site on tubulin. nih.govaacrjournals.org Research on Fusarium graminearum has shown that carbendazim effectively inhibits the polymerization of tubulin heterodimers (α/β-tubulin) in vitro. apsnet.org

Table 1: Research Findings on Carbendazim's Interaction with Tubulin

| Finding | Organism Studied | Reference |

|---|---|---|

| Binds to a cellular protein with characteristics of tubulin. | Aspergillus nidulans | apsnet.org |

| Inhibits proliferation by suppressing microtubule dynamic instability without significant depolymerization. | MCF7 human breast cancer cells | nih.govaacrjournals.org |

| Binds to mammalian tubulin with a dissociation constant (Kd) of 42.8 ± 4.0 μM. | Mammalian (bovine brain) | nih.govnih.gov |

| Does not compete with colchicine or vinblastine (B1199706) for binding to tubulin. | Mammalian (bovine brain) | nih.govnih.gov |

| Point mutations in the β-tubulin gene can confer resistance. | Fusarium graminearum | apsnet.org |

Disruption of Mitotic Spindle Formation and Nuclear Division

By inhibiting β-tubulin polymerization, carbendazim effectively disrupts the formation of the mitotic spindle, the microtubule-based apparatus responsible for segregating chromosomes during cell division. ontosight.ainih.govepa.gov This disruption leads to a failure of nuclear division, arresting the cell cycle in the G2/M phase. nih.govnih.gov The inability to form a functional spindle results in abnormal chromatin configurations and prevents the proper alignment and separation of chromosomes. nih.govwur.nlresearchgate.net Ultimately, this mitotic arrest leads to the cessation of fungal growth and can induce apoptosis, or programmed cell death. ontosight.ainih.gov Studies have shown that exposure to carbendazim causes condensed chromosomes to fail to congress to the metaphase plate and can lead to the formation of multipolar spindles. aacrjournals.org

Effects on Fungal DNA and RNA Biosynthesis Pathways

Initial investigations into carbendazim's mode of action considered its effects on the synthesis of nucleic acids. However, subsequent research has clarified that the observed inhibition of DNA synthesis is a secondary consequence of the primary effect on mitosis. apsnet.organnualreviews.org The blockage of nuclear division is the direct cause of the subsequent halt in DNA replication. annualreviews.orgwur.nl Studies on Aspergillus nidulans showed that mitosis was inhibited almost immediately upon exposure to carbendazim, whereas the inhibition of DNA and RNA synthesis occurred progressively only after a few hours. wur.nlresearchgate.net Therefore, carbendazim does not directly target DNA or RNA biosynthesis pathways; these processes are arrested as a downstream effect of mitotic failure. inchem.org

Metalaxyl (B1676325): Inhibition of Ribosomal RNA Synthesis in Oomycetes

Metalaxyl is a systemic phenylamide fungicide that is particularly effective against pathogens in the Oomycetes class. scispace.comnih.gov Its mechanism of action is distinct from that of carbendazim, as it specifically targets the process of ribosomal RNA (rRNA) synthesis. scispace.comnih.govresearchgate.net

Specific Inhibition of RNA Polymerase-I

The primary molecular target of metalaxyl is RNA polymerase-I (RNApolI), the enzyme responsible for transcribing the genes for ribosomal RNA. scispace.compomais.comalbaugh.comresearchgate.netmdpi.com By specifically inhibiting this enzyme, metalaxyl halts the production of rRNA, which is a crucial component of ribosomes, the cellular machinery for protein synthesis. pomais.comalbaugh.com This inhibition appears to be highly selective for the oomycete enzyme, as RNA synthesis in plant systems is not affected even at high concentrations of the fungicide. nih.gov The syntheses of messenger RNA (mRNA) and transfer RNA (tRNA), which are transcribed by different RNA polymerases (II and III, respectively), are significantly less affected by metalaxyl. nih.govmdpi.com Research suggests that metalaxyl exerts its inhibitory effect when the RNA polymerase-I complex is bound to the DNA template. nih.govmdpi.com

Table 2: Research Findings on Metalaxyl's Inhibition of RNA Synthesis

| Finding | Organism Studied | Reference |

|---|---|---|

| Specifically inhibits rRNA synthesis by interfering with the RNA polymerase I–template complex. | Oomycetes | scispace.com |

| RNA synthesis is strongly inhibited (about 80%) by 0.5 µg/ml of metalaxyl. | Phytophthora nicotianae | nih.gov |

| Synthesis of ribosomal RNA is more affected (>90%) than that of tRNA (~55%) and poly(A)-containing RNA. | Phytophthora nicotianae | nih.gov |

| The fungicide did not inhibit the activity of a partially purified RNA polymerase isolated from the fungus, suggesting the mechanism is complex. | Phytophthora nicotianae | nih.gov |

| Insensitivity to metalaxyl can be linked to sequence diversity in the large subunit of RNA polymerase I. | Phytophthora infestans | nih.gov |

Interference with Uridine (B1682114) Incorporation into RNA

The inhibition of RNA polymerase-I by metalaxyl directly results in the blocked incorporation of uridine, a key nucleotide, into the growing RNA chain. researchgate.netresearchgate.net Biochemical assays using radiolabeled uridine ([3H]uridine) have demonstrated a significant reduction in its incorporation into RNA in the presence of metalaxyl. nih.govmdpi.com This interference with transcription is a rapid effect, visible within minutes of the oomycete being exposed to the fungicide. nih.gov The subsequent lack of new ribosomes disrupts protein synthesis, ultimately inhibiting fungal growth and sporulation. scispace.com

Differential Activity Across Oomycete Life Cycle Stages

The fungicidal efficacy of metalaxyl against Oomycete pathogens is not uniform throughout the pathogen's life cycle. Research indicates that metalaxyl exhibits differential activity, with certain developmental stages being more susceptible to its inhibitory effects than others. This selectivity is a key aspect of its mode of action and has significant implications for disease control strategies.

Metalaxyl is highly effective at inhibiting the mycelial growth of Oomycetes. apsnet.orgagriculturejournals.cz Studies have demonstrated that low concentrations of metalaxyl can significantly suppress the vegetative hyphal growth of various Phytophthora species. apsnet.orgresearchgate.net This fungistatic action against the mycelium is a primary reason for its effectiveness in controlling established infections. ausveg.com.au The fungicide is absorbed by the plant and translocated upwards, where it can inhibit the growth of the pathogen within the host tissues. apsnet.orgresearchgate.net

The formation of sporangia, the structures that produce zoospores, is also highly sensitive to metalaxyl. apsnet.orgausveg.com.au By preventing sporangial formation, metalaxyl curtails the reproductive capacity of the pathogen, thereby reducing the production of inoculum for new infections. ausveg.com.au This antisporulant activity is crucial for managing the spread of foliar diseases. annualreviews.org

The impact of metalaxyl on zoospores, the motile spores responsible for initiating new infections, is more complex. While some research suggests that metalaxyl is fungicidal to zoospores, causing them to lyse, other studies indicate that zoospore germination is not significantly reduced at lower concentrations. apsnet.org For instance, one study on Phytophthora cactorum showed that while high concentrations of metalaxyl were fungicidal to zoospores, lower concentrations had a greatly reduced effect. apsnet.org In contrast, another report noted that metalaxyl had little activity against cyst germination in some Phytophthora species. annualreviews.org The release of zoospores from sporangia (indirect germination) can also be inhibited, but often only at high concentrations of the fungicide. annualreviews.org

Chlamydospore germination is another stage that is sensitive to low concentrations of metalaxyl. apsnet.organnualreviews.org Chlamydospores are thick-walled resting spores that can survive in the soil for long periods, and their inhibition is important for reducing the pathogen's long-term survival.

Regarding the sexual stage, metalaxyl has been shown to inhibit the formation of oospores, the thick-walled sexual resting spores. apsnet.orgcabidigitallibrary.org This effect has been observed even when one or both of the mating parental isolates are resistant to the fungicide. cabidigitallibrary.org Inhibiting oospore formation is significant for preventing the development of new, potentially more aggressive or fungicide-resistant strains of the pathogen that can arise from sexual recombination. cabidigitallibrary.org

The following table summarizes the differential activity of metalaxyl on various life cycle stages of Oomycetes based on available research findings.

| Life Cycle Stage | Effect of Metalaxyl | Research Findings |

| Mycelial Growth | Highly inhibitory, fungistatic | Low concentrations (as low as 1 µg/ml) are highly inhibitory to the mycelial growth of Phytophthora cactorum. apsnet.org Metalaxyl is a highly effective inhibitor of mycelial growth. agriculturejournals.cz |

| Sporangia Production | Highly inhibitory | Metalaxyl prevents sporangial formation of Oomycete fungi. ausveg.com.au It is highly inhibitory to sporangia production in P. cactorum. apsnet.org |

| Zoospore Release | Inhibition at high concentrations | Indirect germination (zoospore release) in Phytophthora parasitica and P. cinnamomi is only inhibited by metalaxyl concentrations of 100 µg/ml or greater. annualreviews.org |

| Zoospore Germination | Variable, concentration-dependent | In one study, zoospore germination of P. cactorum was not greatly reduced at lower concentrations. apsnet.org However, at 100 µg/ml, very few zoospores germinated. apsnet.org Some research indicates little activity against cyst germination. annualreviews.org |

| Zoospore Motility/Viability | Fungicidal at high concentrations | At 100 µg/ml, 83% of P. cactorum zoospores lysed after 2 hours. apsnet.org |

| Chlamydospore Germination | Sensitive to low concentrations | Chlamydospore germination of P. parasitica and P. cinnamomi is inhibited by low concentrations (~1 µg/ml). apsnet.organnualreviews.org |

| Oospore Formation | Inhibitory | Metalaxyl has an inhibiting effect on oospore formation by Phytophthora infestans. cabidigitallibrary.orgbibliotekanauki.pl |

Fungicidal Efficacy and Pathogen Spectrum Analysis

Efficacy Against Key Agricultural Pathogens

The fungicidal activity of the Carbendazim (B180503)/Metalaxyl (B1676325) combination is rooted in the specific efficacy of each component against different classes of plant pathogenic fungi.

Control of Ascomycetous and Deuteromycetous Fungi (Carbendazim-Centric)

Carbendazim is a systemic fungicide with protective and curative properties, widely recognized for its efficacy against a broad spectrum of fungal diseases caused by Ascomycetes and Deuteromycetes (Fungi Imperfecti). unizik.edu.ngallpesticides.com Its mechanism involves interfering with the synthesis of β-tubulin, a protein essential for microtubule formation during mitosis in fungal cells. pomais.comusu.ac.id This disruption of cell division effectively halts fungal growth and reproduction. allpesticides.com

Research has consistently demonstrated Carbendazim's effectiveness against numerous economically important pathogens. It has been shown to control diseases such as those caused by Cercospora spp., Botrytis cinerea (gray mold), and various species of Colletotrichum and Fusarium. unizik.edu.ngusu.ac.id For example, studies have documented the complete inhibition of Fusarium acuminatum and Fusarium solani at various concentrations in laboratory settings. usu.ac.idresearchgate.net Furthermore, Carbendazim is noted for its effectiveness against soil-borne fungi, which include many species from these fungal classes. imskolkata.org In combination with other fungicides like Mancozeb (B1675947), it has shown high efficacy, achieving 94% growth inhibition of Alternaria brassicicola, the causal agent of Alternaria leaf spot. mst.edumst.edu

Control of Oomycetes (Metalaxyl-Centric)

Metalaxyl is a highly effective systemic fungicide specifically targeting pathogens within the class Oomycetes, which are fungus-like organisms distinct from true fungi. pomais.comausveg.com.au It is particularly potent against destructive diseases such as downy mildews (caused by fungi like Peronospora and Plasmopara viticola), late blight of potato and tomato (Phytophthora infestans), and various damping-off and root rot diseases caused by Pythium and Phytophthora species. ausveg.com.auannualreviews.orgscispace.com

The mode of action for Metalaxyl involves the specific inhibition of ribosomal RNA (rRNA) synthesis in Oomycetes. scispace.comcabidigitallibrary.org This disruption prevents protein synthesis, thereby suppressing mycelial growth and sporulation. ausveg.com.au Metalaxyl acts primarily as a fungistat, meaning it inhibits the growth and activity of the pathogen rather than killing it outright. ausveg.com.au Due to its systemic nature, it can be absorbed by the plant and translocated, providing protection to new growth. scispace.com Formulations often combine Metalaxyl with a protectant fungicide to broaden the spectrum of activity and manage potential resistance development. cabidigitallibrary.org Research has confirmed its high inhibitory effect on pathogens like Phytophthora colocasiae, the cause of taro leaf blight. isrc.in

Performance Against Mixed Pathogen Infections

The combination of Carbendazim and Metalaxyl is particularly valuable for managing complex disease scenarios where multiple pathogens infect a crop simultaneously. A patented formulation combines these two active ingredients specifically to control a wide array of soil-borne and foliar diseases. google.com This includes concurrent infections of soil-borne Phytophthora capsici (Oomycete) and Fusarium oxysporum (Ascomycete), or foliar diseases like grape downy mildew (Plasmopara viticola, an Oomycete) and grape white rot (Coniella vitis, an Ascomycete). google.com

The rationale for such combinations is to expand the fungicidal spectrum, achieve synergistic effects, and prolong the period of efficacy. google.com For instance, seed treatments have been developed that include Carbendazim and Metalaxyl to protect seedlings from a range of fungal attacks, with Carbendazim targeting seed decay and certain root rots, while Metalaxyl controls damping-off caused by Oomycetes. pomais.com In field situations, such as ginger rhizome rot, which can be caused by a complex of pathogens including Pythium (Oomycete) and Fusarium (Ascomycete), combination products are frequently evaluated. austinpublishinggroup.com The dual-action approach ensures that both types of pathogens are effectively managed, providing more comprehensive crop protection. pomais.com

Comparative Fungicidal Performance in Controlled and Field Environments

The efficacy of Carbendazim and Metalaxyl, both individually and in combination, has been rigorously evaluated in laboratory (in vitro) and field settings. These studies provide critical data on their performance against specific pathogens and their effectiveness in reducing disease in real-world agricultural systems.

In Vitro Mycelial Growth Inhibition Studies

In vitro assays are fundamental for determining the direct inhibitory effect of fungicides on the mycelial growth of pathogens. Numerous studies have quantified the efficacy of Carbendazim and Metalaxyl formulations. Carbendazim consistently demonstrates high levels of inhibition against Ascomycete and Deuteromycete fungi. For example, it achieved 100% inhibition of Fusarium solani and Fusarium acuminatum at concentrations as low as 100 ppm. usu.ac.idresearchgate.net

Combination products also show strong performance. A mixture of Carbendazim and Mancozeb completely inhibited the mycelial growth of Sclerotinia sclerotiorum at 250 µg/ml and showed 100% inhibition of the Oomycete Pythium aphanidermatum at concentrations of 0.1% and higher. ijcmas.comphytojournal.com Similarly, formulations containing Metalaxyl combined with a protectant fungicide like Mancozeb also resulted in 100% inhibition of P. aphanidermatum. ijcmas.com This highlights the broad-spectrum activity of these mixtures. In contrast, when used against non-target fungi, the efficacy can be significantly lower; for instance, a Metalaxyl formulation showed only 30% inhibition of Alternaria brassicicola, a Deuteromycete. mst.edumst.edu

Table 1: In Vitro Mycelial Growth Inhibition by Carbendazim and Metalaxyl Formulations

| Pathogen | Fungal Class | Fungicide Formulation | Concentration | Mycelial Inhibition (%) | Source(s) |

|---|---|---|---|---|---|

| Fusarium acuminatum | Deuteromycetes | Carbendazim | 100 µg/ml | 100% | researchgate.net |

| Fusarium solani | Deuteromycetes | Carbendazim | 100 ppm | 100% | usu.ac.id |

| Fusarium solani | Deuteromycetes | Metalaxyl + Mancozeb | 100 ppm | 64.3% | usu.ac.id |

| Alternaria brassicicola | Deuteromycetes | Mancozeb + Carbendazim | 100 µg/mL | 94% | mst.edumst.edu |

| Alternaria brassicicola | Deuteromycetes | Metalaxyl-M | 100 µg/mL | 30% | mst.edumst.edu |

| Pythium aphanidermatum | Oomycetes | Carbendazim 12% + Mancozeb 63% | 0.1% | 100% | ijcmas.com |

| Pythium aphanidermatum | Oomycetes | Metalaxyl M 8% + Mancozeb 64% | 0.1% | 100% | ijcmas.com |

| Sclerotinia sclerotiorum | Ascomycetes | Carbendazim + Mancozeb | 250 µg/ml | 100% | phytojournal.com |

Disease Incidence and Severity Reduction in Crop Systems

Field trials provide the ultimate measure of a fungicide's practical effectiveness. Studies have shown that treatments involving Carbendazim and Metalaxyl can significantly reduce disease incidence and severity, leading to improved crop yields.

In a field experiment on ginger, rhizome treatment with a combination of Carbendazim and Mancozeb was highly effective against rhizome rot, reducing disease incidence from 34.37% in the untreated control plots to just 2.58%. austinpublishinggroup.com The disease severity was likewise reduced from 30.03% to 2.46%. austinpublishinggroup.com In the same study, a Metalaxyl and Mancozeb combination also reduced disease incidence and severity to 15.62% and 12.55%, respectively. austinpublishinggroup.com

For the control of ginger leaf spot (Phyllosticta zingiberi), field sprays of Carbendazim were found to be the most effective treatment, reducing disease severity to 21.3% and significantly increasing rhizome yield. academicjournals.org Metalaxyl also provided a notable reduction in disease severity to 24.6% in the same trial. academicjournals.org In cabbage, field applications of a Mancozeb and Carbendazim mixture significantly lowered the severity of Alternaria leaf spot. mst.edu Similarly, treatments with Metalaxyl-M plus Mancozeb have been shown to effectively control Phytophthora crown and root rot on fruit trees like apricot and cherry, reducing disease severity by as much as 88%. cabidigitallibrary.org

Table 2: Efficacy of Carbendazim and Metalaxyl Formulations in Field Trials

| Crop | Disease | Fungicide Treatment | Disease Incidence (%) | Disease Severity (%) | Source(s) |

|---|---|---|---|---|---|

| Ginger | Rhizome Rot | Control (Untreated) | 34.37% | 30.03% | austinpublishinggroup.com |

| Ginger | Rhizome Rot | Carbendazim + Mancozeb | 2.58% | 2.46% | austinpublishinggroup.com |

| Ginger | Rhizome Rot | Metalaxyl + Mancozeb | 15.62% | 12.55% | austinpublishinggroup.com |

| Ginger | Leaf Spot (Phyllosticta zingiberi) | Control (Untreated) | Not Specified | Higher than treatments | academicjournals.org |

| Ginger | Leaf Spot (Phyllosticta zingiberi) | Carbendazim | Not Specified | 21.3% | academicjournals.org |

| Ginger | Leaf Spot (Phyllosticta zingiberi) | Metalaxyl | Not Specified | 24.6% | academicjournals.org |

Synergistic and Antagonistic Interactions in Combined Formulations

The co-formulation of Carbendazim and Metalaxyl is designed to leverage synergistic interactions, where the combined effect of the two fungicides is greater than the sum of their individual effects. This synergy can lead to improved disease control, and a delay in the development of fungicide resistance. google.com

Quantitative analysis is crucial for determining the nature of the interaction between two fungicides. This is often achieved by calculating the half-maximal effective concentration (EC50) or lethal concentration (LC50) values and determining a synergistic ratio. An EC50 value represents the concentration of a fungicide that inhibits 50% of the mycelial growth of a target pathogen.

Research has demonstrated the synergistic action of Carbendazim and Metalaxyl against several key plant pathogens. For instance, in a study on vegetable diseases, the mixture of Metalaxyl and Carbendazim was tested against Phytophthora capsici (the causal agent of pepper blight) and Fusarium oxysporum f.sp. vasinfectum (the causal agent of pepper wilt). google.com The results showed that mixtures with ratios of 5:5 and 7:3 (Metalaxyl to Carbendazim) exhibited a synergistic effect against P. capsici, with toxicity ratios of 1.51 and 1.25, respectively. google.com A toxicity ratio greater than 1 indicates synergism. Similarly, for pepper wilt, mixtures with ratios of 5:5 and 3:7 showed synergistic effects. google.com The optimal synergistic ratio for controlling both pathogens was identified as 1:1. google.com

The table below presents data on the efficacy of Carbendazim and Metalaxyl, both individually and in combination, against various fungal pathogens.

Table 1: Efficacy of Carbendazim and Metalaxyl Against Various Fungal Pathogens

| Fungicide/Combination | Target Pathogen | Parameter | Value | Reference |

|---|---|---|---|---|

| Carbendazim | Fusarium oxysporum f. sp. ricini | Mycelial Growth Inhibition | 100% | ijcmas.com |

| Metalaxyl | Fusarium oxysporum f. sp. ricini | Mycelial Growth Inhibition | 82.86% | ijcmas.com |

| Metalaxyl + Carbendazim (1:1 ratio) | Phytophthora capsici | Toxicity Ratio | 1.51 (Synergistic) | google.com |

| Metalaxyl + Carbendazim (1:1 ratio) | Fusarium oxysporum f.sp. vasinfectum | Toxicity Ratio | >1 (Synergistic) | google.com |

| Carbendazim | Fusarium oxysporum f.sp. vasinfectum | EC50 | 1.04 µg/mL | google.com |

| Mancozeb 63% + Carbendazim 12% | Alternaria brassicicola | LC50 | 57.22 ppm | mdpi.com |

| Metalaxyl-M 6% | Alternaria brassicicola | LC50 | 125.52 ppm | mdpi.com |

The combination of Carbendazim and Metalaxyl significantly expands the spectrum of controlled diseases compared to the application of either fungicide alone. google.com Metalaxyl is highly effective against oomycete fungi, which cause diseases like downy mildew and root rot. pomais.com However, it has limited activity against other types of fungi. Conversely, Carbendazim is a broad-spectrum fungicide effective against a variety of fungal diseases caused by ascomycetes and deuteromycetes, such as leaf spots, powdery mildew, and various wilts. pomais.comunizik.edu.ng

By combining the two, the resulting formulation can simultaneously manage a wider array of diseases. google.com For example, a mixture of Metalaxyl and Carbendazim can control soil-borne diseases such as pepper blight (Phytophthora capsici) and pepper wilt (Fusarium oxysporum), as well as foliar diseases like grape downy mildew, grape white rot, cucumber downy mildew, cucumber anthracnose, tomato late blight, and tomato gray mold. google.com This broad-spectrum activity is highly beneficial in integrated pest and disease management programs, offering a more comprehensive solution for crop protection. pomais.com The use of such combined agents can also reduce the number of required applications. google.com

Fungicide Resistance Dynamics and Molecular Mechanisms

Genetic and Molecular Basis of Resistance Development

The development of fungicide resistance is fundamentally a process of evolution, driven by the selection of individuals within a pathogen population that possess genetic traits conferring reduced susceptibility to a particular chemical. These traits arise from random mutations in the pathogen's DNA, which can alter the target site of the fungicide or activate other defense mechanisms.

Carbendazim (B180503) Resistance: β-Tubulin Gene Mutations (e.g., E198A/V/K, F200Y)

Carbendazim, a member of the benzimidazole (B57391) class of fungicides, functions by binding to the β-tubulin protein, a critical component of microtubules. This binding disrupts microtubule assembly, leading to the inhibition of mitosis and ultimately, fungal cell death. ontosight.aiapsnet.orgscielo.br Resistance to carbendazim in a wide range of phytopathogenic fungi is primarily associated with specific point mutations in the β-tubulin gene (TUB2).

These mutations alter the amino acid sequence of the β-tubulin protein, reducing its affinity for carbendazim and thereby diminishing the fungicide's efficacy. Among the most frequently reported and significant mutations are those occurring at codon 198, where glutamic acid (E) is replaced by alanine (B10760859) (A), valine (V), or lysine (B10760008) (K) (E198A/V/K), and at codon 200, where phenylalanine (F) is substituted with tyrosine (Y) (F200Y). nih.govapsnet.orgapsnet.orgijat-aatsea.comresearchgate.netresearchgate.netsciopen.comapsnet.orgbiorxiv.org

The E198A mutation, in particular, has been linked to high levels of resistance in various fungal pathogens. nih.govsciopen.complantprotection.plunifr.ch For instance, in Colletotrichum gloeosporioides causing mango anthracnose, isolates with the E198A mutation exhibited high resistance to carbendazim. ijat-aatsea.complantprotection.pl Similarly, studies on Botrytis cinerea, the causal agent of gray mold, have identified the E198A, E198V, and E198K mutations in field isolates, with the prevalence of each mutation varying geographically. apsnet.orgapsnet.org The F200Y mutation has also been documented to confer carbendazim resistance in several fungal species, including Gibberella zeae and Botrytis cinerea. apsnet.orgapsnet.orgresearchgate.net

Table 1: Common β-Tubulin Gene Mutations Conferring Carbendazim Resistance

| Mutation | Amino Acid Change | Fungal Species Examples | Reference(s) |

|---|---|---|---|

| E198A | Glutamic Acid to Alanine | Colletotrichum gloeosporioides, Botrytis cinerea, Fusarium asiaticum, Monilinia fructicola | nih.govapsnet.orgplantprotection.plunifr.ch |

| E198V | Glutamic Acid to Valine | Botrytis cinerea | apsnet.orgapsnet.org |

| E198K | Glutamic Acid to Lysine | Botrytis cinerea | apsnet.orgresearchgate.netapsnet.org |

| F200Y | Phenylalanine to Tyrosine | Gibberella zeae, Botrytis cinerea | apsnet.orgapsnet.orgresearchgate.net |

Metalaxyl (B1676325) Resistance: RNA Polymerase I Gene Mutations (e.g., RPA190)

Metalaxyl, a phenylamide fungicide, is highly effective against oomycetes, a group of fungus-like organisms that includes destructive plant pathogens like Phytophthora infestans (late blight of potato and tomato) and Plasmopara viticola (downy mildew of grapevine). Its mode of action involves the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I. apsnet.orgscispace.comwur.nl

The genetic basis of resistance to metalaxyl is more complex than that of carbendazim and is not as universally defined by a single gene mutation. However, research has increasingly pointed to mutations in the gene encoding the largest subunit of RNA polymerase I, known as RPA190, as a key factor in conferring resistance. apsnet.orgnih.govapsnet.orgnih.govresearchgate.net

Studies in Phytophthora infestans have identified several amino acid substitutions in the RPA190 protein that are associated with metalaxyl resistance. For example, mutations such as F382Y, P980S, and V1476G in RPA190 have been linked to reduced sensitivity to the fungicide. nih.gov The presence of multiple mutations in the RPA190 gene appears to correlate with higher levels of resistance. nih.gov However, it is important to note that not all metalaxyl-resistant isolates of P. infestans carry mutations in the RPA190 gene, suggesting that other genetic factors are also involved. apsnet.orgapsnet.org This indicates that an assay based solely on RPA190 may not be sufficient to predict the sensitivity levels of all isolates. apsnet.org

Heritability and Polygenic Influences on Resistance Traits

The inheritance of fungicide resistance can be governed by a single gene (monogenic) or multiple genes (polygenic). Monogenic resistance, often associated with a high level of resistance resulting from a single mutation, is common for fungicides with a specific, single-site mode of action like carbendazim. scielo.br The mutations in the β-tubulin gene are heritable, meaning they are passed on to subsequent generations, leading to the rapid selection of resistant populations under fungicide pressure. apsnet.org

Population Genetics and Epidemiology of Resistant Strains

The emergence and spread of fungicide-resistant strains are governed by principles of population genetics and epidemiology. Understanding these dynamics is crucial for developing effective resistance management strategies.

Temporal and Spatial Distribution of Resistant Isolates

The frequency and distribution of fungicide-resistant isolates can vary significantly over time and across different geographical regions. Continuous monitoring of pathogen populations provides valuable insights into the evolution of resistance.

For carbendazim, resistant isolates of various fungal pathogens have been reported globally. For example, a study on Colletotrichum gloeosporioides from mango orchards in Thailand found a high prevalence of highly resistant phenotypes. ijat-aatsea.com In China, monitoring of Fusarium graminearum populations in wheat fields has revealed the presence and spread of carbendazim-resistant isolates, with the frequency of resistance varying between different regions and years. mdpi.com

Similarly, metalaxyl resistance in oomycete populations has been documented worldwide since the 1980s. apsnet.org The frequency of resistant Phytophthora infestans isolates can fluctuate seasonally and differ between locations. For instance, in some regions, the initial frequency of resistant genotypes at the beginning of a growing season may be low but can increase rapidly during the epidemic under the selection pressure of metalaxyl applications. wur.nl

Table 2: Examples of Temporal and Spatial Distribution of Fungicide Resistance

| Fungicide | Pathogen | Location | Key Findings | Reference(s) |

|---|---|---|---|---|

| Carbendazim | Colletotrichum gloeosporioides | Thailand | High prevalence of highly resistant isolates in mango orchards. | ijat-aatsea.com |

| Carbendazim | Fusarium graminearum | China | Variable frequency of resistant isolates across different provinces and over time. | mdpi.com |

| Carbendazim | Botrytis cinerea | Japan | Widespread presence of isolates with E198V or E198A mutations, while E198K or F200Y isolates are rare. | apsnet.orgapsnet.org |

| Metalaxyl | Phytophthora infestans | Europe & North America | Emergence of resistant strains starting in the 1980s and 1990s. | apsnet.org |

| Metalaxyl | Phytophthora infestans | Denmark | Resistance phenotypes linked to specific SSR alleles, indicating clonal population structures. | ku.dk |

Factors Driving Resistance Evolution in Agroecosystems

The evolution of fungicide resistance in agroecosystems is a complex interplay of several factors related to the fungicide, the pathogen, and agronomic practices. nih.govmdpi.comresearchgate.net

Fungicide-Related Factors:

Mode of Action: Fungicides with a single-site mode of action, such as carbendazim and metalaxyl, are at a higher risk of resistance development compared to multi-site fungicides. apsnet.orgresearchgate.net A single mutation at the target site can be sufficient to confer a high level of resistance. scielo.br

Frequency and Intensity of Use: The repeated and widespread application of fungicides with the same mode of action exerts strong selection pressure on pathogen populations, favoring the survival and reproduction of resistant individuals. mdpi.comafren.com.au

Pathogen-Related Factors:

Reproductive System: Pathogens with a high reproductive capacity and short generation times can evolve resistance more rapidly. grdc.com.au The ability to reproduce both sexually and asexually, as seen in some fungi and oomycetes, can further accelerate the spread of resistance genes through genetic recombination. scispace.com

Gene Flow: The movement of resistant spores or infected plant material between fields and regions can contribute to the spatial spread of resistance. scispace.com

Agronomic Practices:

Lack of Integrated Pest Management (IPM): Over-reliance on chemical control without incorporating other management strategies, such as crop rotation, sanitation, and the use of resistant cultivars, can accelerate the development of fungicide resistance. grdc.com.au

Strategies for Resistance Management and Mitigation

The evolution of fungicide resistance in plant pathogens is a significant threat to global food security, necessitating the implementation of robust management strategies. The goal of these strategies is to delay the emergence and reduce the selection of resistant strains, thereby prolonging the effective lifespan of valuable fungicides like Carbendazim and Metalaxyl. Effective resistance management integrates multiple tactics, including the use of fungicide mixtures, rotation programs, and advanced monitoring techniques.

Role of Fungicide Mixtures in Delaying Resistance Onset

The practice of using fungicide mixtures, either as pre-formulated products or as tank-mixes, is a cornerstone of modern resistance management. agriculturejournals.cz The primary principle behind this strategy is to combine fungicides with different modes of action (MoA). agriculturejournals.cz This approach presents a multi-pronged attack on the pathogen, making it statistically less likely for an individual pathogen strain to possess mutations conferring resistance to both active ingredients simultaneously.

Carbendazim, a benzimidazole fungicide, and Metalaxyl, a phenylamide fungicide, are both single-site inhibitors, meaning they act on a specific biochemical pathway within the fungus. okstate.edufrac.info Fungicides with single-site MoA are generally considered to be at a high risk for resistance development because a single gene mutation in the pathogen can lead to a significant loss of efficacy. okstate.edufrac.info

Modeling and experimental studies have consistently shown that mixtures slow the evolution of resistance. agriculturejournals.cznih.gov The effectiveness of a mixture strategy is influenced by the components; combining a single-site fungicide with a multi-site fungicide (e.g., Mancozeb (B1675947), Chlorothalonil) is often considered a very robust strategy. agriculturejournals.czplos.org However, mixtures of two single-site fungicides, like Carbendazim and Metalaxyl, are also valuable, particularly when they provide broad-spectrum disease control. agriculturejournals.czgoogle.com The key is that the pathogen must overcome two separate hurdles for resistance to become established in the population.

| Strategy | Principle | Effect on Resistance Development | Supporting Findings |

|---|---|---|---|

| Solo Application (High-Risk Fungicide) | Continuous use of a single-site fungicide (e.g., Carbendazim or Metalaxyl alone). | High selection pressure leads to rapid development of resistant pathogen populations. okstate.edufrac.info | Resistance to phenylamides (Metalaxyl) was observed shortly after their introduction when used exclusively. agriculturejournals.czokstate.edu Benzimidazole (Carbendazim) resistance is also widespread. psu.edu |

| Fungicide Mixture (e.g., Carbendazim + Metalaxyl) | Simultaneous application of two or more fungicides with different modes of action. | Reduces selection pressure on any single MoA, delaying the emergence and buildup of resistant strains. agriculturejournals.czplos.org | Mixtures can have synergistic effects, improving efficacy and delaying resistance. google.com Mixing a high-risk fungicide with a partner compound is a proven anti-resistance strategy. plos.orgnih.gov |

| Fungicide Mixture (Single-Site + Multi-Site) | Combining a high-risk (e.g., Carbendazim) with a low-risk, multi-site inhibitor (e.g., Mancozeb). | Considered a highly effective strategy as resistance to multi-site inhibitors is rare. agriculturejournals.cz The multi-site partner controls both sensitive and resistant strains. | Multi-site inhibitors are favored mixture partners for extending the lifespan of at-risk fungicides. agriculturejournals.czscielo.org.ar |

Fungicide Alternation and Rotation Programs

Fungicide alternation, or rotation, is another critical strategy for managing resistance. This approach involves the sequential application of fungicides with different modes of action over the course of a growing season or between seasons. dpi.qld.gov.au The fundamental goal is to prevent the repeated use of the same MoA, which would exert continuous selection pressure on the pathogen population. pomais.com

In a typical rotation program involving Carbendazim and Metalaxyl, neither compound would be used exclusively or repeatedly. Instead, a grower might apply a treatment containing Carbendazim, followed by a treatment with a fungicide from a completely different FRAC (Fungicide Resistance Action Committee) group, such as a strobilurin (QoI, Group 11) or a triazole (DMI, Group 3), before potentially using a product containing Metalaxyl. pomais.com

This strategy slows resistance development because the selection pressure is varied. agriculturejournals.cz When a fungicide with MoA 'A' is used, it selects for pathogens resistant to 'A'. If the next application uses a fungicide with MoA 'B', it will control the pathogens resistant to 'A' (assuming no cross-resistance), thus breaking the cycle of selection. agriculturejournals.cz

While both mixtures and alternations are valid strategies, some studies and models suggest that mixtures may be more effective in slowing the evolution of resistance in many scenarios. agriculturejournals.cz However, the best approach often depends on the specific crop, pathogen, disease pressure, and the number of available fungicide applications in a season. In many practical farming situations, a combination of both strategies is employed, using mixtures within a broader rotation program. scielo.org.ar

| Application Sequence | Example Fungicide Group (Active Ingredient) | Mode of Action (FRAC Group) | Rationale |

|---|---|---|---|

| Application 1 | Benzimidazole (Carbendazim ) | Group 1: β-tubulin assembly inhibition | Initial application targeting a broad range of fungal diseases. pomais.com |

| Application 2 | Triazole (e.g., Tebuconazole) | Group 3: Demethylation Inhibitor (DMI) | Rotation to a different MoA to control pathogens potentially resistant to Group 1 fungicides. pomais.com |

| Application 3 | Phenylamide (Metalaxyl ) + Multi-site (e.g., Mancozeb) | Group 4: RNA polymerase I inhibition + Group M3: Multi-site contact activity | Targets Oomycetes with a different MoA, often used in a mixture to further reduce resistance risk. agriculturejournals.cz |

| Application 4 | Strobilurin (e.g., Azoxystrobin) | Group 11: Quinone outside Inhibitor (QoI) | Continues the rotation with another distinct MoA to manage selection pressure. pomais.com |

Development of Molecular Diagnostics for Resistance Monitoring

Effective resistance management relies on timely information about the frequency and distribution of resistant pathogen strains in the field. Molecular diagnostics provide rapid, sensitive, and specific tools for monitoring resistance, moving beyond traditional, time-consuming bioassays. frac.infopsu.edu These techniques are designed to detect the specific genetic mutations that confer resistance to a particular fungicide.

For benzimidazole fungicides like Carbendazim, resistance is most commonly associated with point mutations in the β-tubulin gene. apsnet.org Specific changes, such as the E198A/V/K or F200Y mutations, alter the fungicide's target site, preventing it from binding effectively and rendering it ineffective. apsnet.org

For phenylamide fungicides like Metalaxyl, resistance is also well-understood at the molecular level, often governed by one or two genes that alter the target enzyme, RNA polymerase I. okstate.edu

The development of molecular diagnostic tools focuses on identifying these key mutations directly from pathogen DNA. Common methods include:

Polymerase Chain Reaction (PCR): Techniques like Allele-Specific PCR (AS-PCR) can be designed to specifically amplify DNA from either resistant or susceptible individuals, allowing for quick identification.

Quantitative PCR (qPCR): Also known as real-time PCR, this method not only detects the resistance mutation but can also quantify the proportion of resistant alleles within a pathogen population sample. arccjournals.com This provides valuable data on the frequency of resistance in a field.

DNA Sequencing: Direct sequencing of the target gene (e.g., β-tubulin) provides the most detailed information, identifying the exact mutation present and potentially discovering novel resistance-conferring mutations.

These molecular tools have been successfully used to monitor resistance to various fungicide classes, including QoIs and benzimidazoles, allowing for more informed decisions on fungicide selection and the timely implementation of anti-resistance strategies. psu.edu By rapidly identifying the presence of Carbendazim or Metalaxyl resistance, growers and advisors can adjust their spray programs to avoid using ineffective products and switch to alternative modes of action, preserving the efficacy of the remaining chemical tools. psu.eduresearchgate.net

| Fungicide | Target Gene | Known Resistance Mechanism | Diagnostic Application |

|---|---|---|---|

| Carbendazim (and other Benzimidazoles) | β-tubulin | Point mutations at specific codons, commonly E198 and F200. apsnet.org | PCR-based assays and gene sequencing can detect these specific mutations to confirm resistance. psu.edu |

| Metalaxyl (and other Phenylamides) | RNA polymerase I | Alterations in the target site gene. okstate.edu | Molecular markers and PCR techniques can be developed to identify mutations associated with resistance. researchgate.net |

Environmental Fate, Transport, and Metabolism

Dissipation and Degradation Kinetics in Soil Ecosystems

The persistence of carbendazim (B180503) and metalaxyl (B1676325) in soil is a key factor influencing their environmental fate. Dissipation is governed by a combination of biotic and abiotic processes, with degradation kinetics often following first-order models.

Half-lives in Sterilized Versus Non-Sterilized Soil Conditions

Studies comparing the degradation of carbendazim and metalaxyl in sterilized (abiotic) and non-sterilized (biotic) soils consistently highlight the critical role of microorganisms in their breakdown.

In one laboratory study, the dissipation of both fungicides was significantly higher in non-sterilized Egyptian soil compared to sterilized soil. researchgate.net After 60 days, the degradation of metalaxyl ranged from 64.22% to 79.93% in non-sterilized soil, while in sterilized soil, it was only 21.99% to 29.24%. researchgate.netresearchgate.net Similarly, carbendazim dissipation was 81.55% to 87.13% in non-sterilized soil and 62.8% to 70.98% in sterilized soil. researchgate.netresearchgate.net

This difference is clearly reflected in their half-lives (T₁/₂). For carbendazim, at concentrations of 1.0, 5.0, and 10.0 µg/g soil, the half-life decreased from 41.01, 40.77, and 35.91 days in sterilized soil to 27.50, 22.80, and 21.19 days in non-sterilized soil, respectively. researchgate.netresearchgate.net Metalaxyl exhibited even more dramatic differences, with half-lives of 154.00, 147.45, and 135.88 days in sterilized soil, which dropped to 44.42, 39.60, and 28.63 days in non-sterilized soil under the same concentrations. researchgate.netresearchgate.net These findings underscore that both fungicides are more stable in soils with low microbial activity. researchgate.net

Table 1: Half-life (days) of Carbendazim and Metalaxyl in Sterilized vs. Non-Sterilized Soil

| Compound | Concentration (µg/g soil) | Half-life in Sterilized Soil (days) | Half-life in Non-Sterilized Soil (days) |

|---|---|---|---|

| Carbendazim | 1.0 | 41.01 | 27.50 |

| Carbendazim | 5.0 | 40.77 | 22.80 |

| Carbendazim | 10.0 | 35.91 | 21.19 |

| Metalaxyl | 1.0 | 154.00 | 44.42 |

| Metalaxyl | 5.0 | 147.45 | 39.60 |

Source: Data compiled from a study on Egyptian soil. researchgate.netresearchgate.net

Influence of Soil Physicochemical Properties on Degradation Rates

The rate at which carbendazim and metalaxyl degrade is also influenced by various soil physicochemical properties, including temperature, moisture content, and organic matter.

The persistence of carbendazim can be significant, with reported half-lives of 6-12 months on bare soil and 3-6 months on turf. inchem.orgwho.int It is strongly adsorbed to soil organic matter, which can reduce its bioavailability for microbial degradation and leaching. inchem.orgwho.int

Metalaxyl, being more water-soluble, exhibits higher mobility in many soil types, which can pose a risk of leaching into groundwater. researchgate.net However, its degradation is also influenced by soil type. For instance, the degradation of metalaxyl was found to be slower in a Cameroonian soil compared to a German soil, with half-lives ranging from 17 to 38 days. nih.gov

Biodegradation Pathways and Microbial Involvement

The microbial breakdown of carbendazim and metalaxyl is a key process in their environmental detoxification. A diverse range of microorganisms has been identified as capable of degrading these fungicides.

Identification of Bacterial and Fungal Degraders (e.g., Azospirillum, Pseudomonas, Trichoderma)

Numerous microbial species have been shown to degrade carbendazim. Bacteria are generally considered more significant in its biodegradation than fungi. frontiersin.org Genera such as Azospirillum, Aeromonas, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, and Sphingomonas have been identified as effective carbendazim degraders. frontiersin.orgppqs.gov.innih.gov Fungal genera like Alternaria and Trichoderma also contribute to its breakdown. ppqs.gov.in

For metalaxyl, both fungal and bacterial isolates have been reported to transform the compound. scispace.com Fungi such as Syncephalastrum racemosum and Cladosporium sp. have been shown to metabolize metalaxyl in liquid cultures. scispace.com Bacterial species, particularly Pseudomonas sp., have demonstrated a high capacity for metalaxyl degradation. scispace.com In some biopurification systems, the fungus Trametes versicolor has been shown to be efficient in eliminating metalaxyl. nih.gov

Characterization of Key Metabolites and Transformation Products (e.g., 2-aminobenzimidazole)

The biodegradation of carbendazim primarily proceeds through the hydrolysis of the ester or amide bond. A common and major degradation product is 2-aminobenzimidazole (B67599) (2-AB). who.intfrontiersin.orgnih.gov The complete mineralization of carbendazim depends on the subsequent cleavage of the imidazole (B134444) and benzene (B151609) rings. frontiersin.orgnih.gov

The degradation of metalaxyl in soil predominantly leads to the formation of metalaxyl acid (N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine). nih.govepa.gov This metabolite is formed mainly through the action of soil microorganisms. nih.gov Further degradation pathways for metalaxyl in the environment include hydrolysis of the methyl ester, oxidation of the ring-methyl groups, and N-dealkylation. inchem.org

Transport and Mobility in Environmental Compartments

The movement of carbendazim and metalaxyl through soil, water, and air is dictated by their chemical properties and interaction with environmental matrices.

Carbendazim exhibits low mobility in soil due to its strong adsorption to organic matter. who.intpomais.com This property minimizes the risk of groundwater contamination. pomais.com Laboratory and field studies have shown that carbendazim residues tend to remain in the topsoil. inchem.org

In contrast, metalaxyl is highly soluble in water and weakly adsorbed to soils, giving it a higher potential for mobility. researchgate.netashs.org This high mobility creates a considerable risk of leaching and groundwater contamination, particularly in soils with low organic matter content. researchgate.netnih.gov The Groundwater Ubiquity Score (GUS), which indicates leaching potential, is low for mefenoxam (the more active R-enantiomer of metalaxyl), but a breakdown product, N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine, has a high leachability score.

The transport of these fungicides can also occur through surface runoff. In one study, the cumulative losses of metalaxyl in surface runoff from tilled and untilled plots with a 10% slope were estimated at 0.469% and 0.740% of the initial applied amount, respectively. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-aminobenzimidazole |

| Benomyl |

| Carbendazim |

| Metalaxyl |

| Metalaxyl acid |

| Mefenoxam |

| N-(2,6-dimethylphenyl)-N-(methoxyacetyl)alanine |

Leaching Potential and Groundwater Contamination Risk

The potential for carbendazim and metalaxyl to move through the soil profile and contaminate groundwater is a significant environmental concern. Studies show that metalaxyl generally has a higher leaching potential than carbendazim. researchgate.netpreprints.org

Metalaxyl: This fungicide is considered a strong leacher, particularly in sandy soils and those with low organic matter content. epa.gov Its mobility allows it and its primary degradate, CGA-62826, to potentially reach significant soil depths. epa.gov Research has ranked the leaching potential of several pesticides as nitenpyram (B241) ≫ metalaxyl > acetamiprid (B1664982) > carbendazim. researchgate.netpreprints.org Because it is both easy to leach and relatively resistant to degradation, metalaxyl poses a high potential risk for groundwater pollution. researchgate.netpreprints.org

Carbendazim: In contrast, carbendazim exhibits lower mobility. Residues of carbendazim and its metabolites tend to be strongly bound to or incorporated into soil organic matter, causing them to remain in the topsoil layers. inchem.org However, despite its lower leaching potential compared to metalaxyl, carbendazim has been detected in groundwater samples, with concentrations sometimes exceeding established limits. embrapa.br This suggests that under certain conditions, such as in soils with low organic matter, it can still pose a contamination risk. embrapa.brresearchgate.net

The risk of groundwater contamination is influenced by a combination of the pesticide's properties, soil characteristics, and climatic conditions. embrapa.brresearchgate.net

Adsorption and Desorption Characteristics in Soil Matrices

The interaction of carbendazim and metalaxyl with soil particles through adsorption and desorption is a critical factor controlling their mobility and bioavailability.

Carbendazim: The adsorption of carbendazim in soil is significantly influenced by the soil's organic matter content (OMC) and cation exchange capacity (CEC). nih.gov Studies have shown that carbendazim is retained in soil through both nonionic and ionic sorption processes. pjoes.com The Freundlich model has been effectively used to describe the adsorption and desorption isotherms of carbendazim in various agricultural soils. nih.gov The Freundlich adsorption coefficient (Kfads) for carbendazim has been reported to range from 1.46 to 19.53, indicating variable but generally strong adsorption depending on the soil type. nih.gov Desorption hysteresis is commonly observed, meaning that carbendazim is not easily released back into the soil solution once adsorbed. nih.gov The adsorption process is often exothermic. researchgate.net

Metalaxyl: Metalaxyl generally shows weaker adsorption to soil compared to carbendazim, which contributes to its higher mobility. researchgate.net Like carbendazim, its adsorption is influenced by soil properties such as organic matter content. researchgate.net The sorption of metalaxyl has been shown to be weak, allowing it to be predominantly present in the water phase of soil. whiterose.ac.uk

Table 1: Freundlich Adsorption and Desorption Coefficients for Carbendazim and Thiamethoxam (B1682794) in Different Agricultural Soils This table is provided for comparative purposes, as data for metalaxyl was not available in the same format from the searched sources.

| Compound | Soil Type | Freundlich Adsorption Coefficient (Kfads) | Freundlich Desorption Coefficient (Kfdes) |

|---|---|---|---|

| Carbendazim (CBD) | Range across five agricultural soils | 1.46 - 19.53 | 1.81 - 3.33 |

| Note: Adsorption affinity is mainly dependent on soil organic matter content and cation exchange capacity. | |||

| Thiamethoxam (TMX) | Range across five agricultural soils | 1.19 - 4.03 | 2.07 - 6.45 |

| Note: Included for comparison to illustrate differences in soil interaction. |

Data sourced from a study on the adsorption and desorption behaviors of carbendazim and thiamethoxam in five different agricultural soils. nih.gov

Photodegradation in Aquatic and Terrestrial Environments

Photodegradation, the breakdown of compounds by light, is another key pathway affecting the persistence of carbendazim and metalaxyl in the environment.

Stability Under Natural Sunlight and UV Irradiation

Both carbendazim and metalaxyl exhibit some stability in the dark, but their degradation is accelerated by exposure to UV irradiation. kau.edu.sa

Carbendazim: While relatively stable in the dark, carbendazim's stability decreases under UV light. kau.edu.sa Some studies suggest that the degrading effects of natural sunlight are not very strong. nih.gov However, under direct UV irradiation, its degradation is enhanced. kau.edu.sanih.gov For instance, one study found that direct photolysis only degraded carbendazim when UV-C light (254nm) was used. nih.gov

Metalaxyl: Metalaxyl is generally stable to photolysis in water when exposed to natural sunlight, with a reported half-life of 400 days. epa.govepa.gov It is also considered stable to photodegradation on soil surfaces. epa.govepa.gov However, its degradation is significantly accelerated under UV light, particularly in the presence of photocatalysts. nih.gov The light half-life of metalaxyl in soil has been observed to be shorter than its dark half-life, indicating that light does contribute to its degradation. researchgate.netpreprints.org

Table 2: Half-life (T1/2) of Carbendazim and Metalaxyl under UV Irradiation with Catalysts

| Compound | Condition | Half-life (T1/2) in hours |

|---|---|---|

| Carbendazim | Photo-Fenton (Fe(III)/H2O2/UV) | 2.26 - 8.88 |

| ZnO/H2O2/UV | 4.03 | |

| Metalaxyl | Photo-Fenton (Fe(III)/H2O2/UV) | 0.5 - 2.57 |

| ZnO/H2O2/UV | 0.78 |

Data sourced from a study on the photochemical purification of wastewater containing the fungicides. kau.edu.sa

Influence of Environmental Photosensitizers

The rate of photodegradation of both fungicides can be significantly increased by the presence of photosensitizers, which are substances that absorb light and transfer the energy to the pesticide molecule.

Carbendazim: The degradation of carbendazim is enhanced by advanced oxidation processes, such as the photo-Fenton reaction (using iron ions and hydrogen peroxide) and photocatalysis with titanium dioxide (TiO2) or zinc oxide (ZnO). kau.edu.sanih.gov The presence of H2O2 accelerates the photodegradation of carbendazim under photo-Fenton conditions. kau.edu.sa For example, after 360 minutes of irradiation with a Fe(III)/H2O2/UV system, dissipation of carbendazim reached 85.50%. kau.edu.sa Similarly, the use of ZnO with H2O2 and UV light greatly enhanced its degradation compared to ZnO/UV alone. kau.edu.sa

Metalaxyl: The photodegradation of metalaxyl is also significantly accelerated by photosensitizers. nih.gov Like carbendazim, its degradation is greatly enhanced by the photo-Fenton system and by photocatalysts like ZnO and TiO2 in the presence of H2O2. kau.edu.sa Under a Fe(III)/H2O2/UV system, metalaxyl dissipation reached 99.98% after 360 minutes of irradiation. kau.edu.sa Humic acids, which are naturally present in the environment, can also act as photosensitizers and accelerate its photodecomposition. nih.gov

Ecological Interactions Within Agroecosystems

Impact on Non-Target Soil Microbial Communities

Soil microorganisms are fundamental to nutrient cycling and soil health. The introduction of fungicides like carbendazim (B180503) and metalaxyl (B1676325) can alter the delicate balance of these microbial communities.

Carbendazim has been shown to have a transient but notable impact on soil microbial communities. Studies have indicated that repeated applications of carbendazim can temporarily reduce soil microbial diversity. researchgate.netepa.gov For instance, one field study observed that four successive applications of carbendazim led to a decrease in the genetic diversity of the soil bacterial community, as measured by the Shannon index. researchgate.net The structure of the bacterial community was also altered, though it showed signs of recovery 360 days after the initial treatment. researchgate.net Carbendazim is known to pose an environmental concern due to its persistence in soil and its adverse effects on soil microorganisms. wordpress.com Some research suggests that certain bacterial species can utilize carbendazim as a carbon source, leading to an increase in bacterial metabolic activities. nih.gov However, it has also been reported to reduce the abundance of beneficial bacterial genera like Pseudomonas, Bacillus, and Burkholderia. epa.gov

Metalaxyl can also influence soil microbial populations. Its application has been associated with a decline in microbial biomass over time. researchgate.net It has been reported to inhibit sensitive soil fungi, and repeated applications can alter the structure of microbial communities. researchgate.netresearchgate.net Conversely, some studies have found that metalaxyl can stimulate the populations of total bacteria, actinomycetes, and specific functional groups like aerobic non-symbiotic nitrogen-fixing bacteria and phosphorus-solubilizing microorganisms, while having a toxic effect on fungal populations. researchgate.net In some cases, a negative effect of metalaxyl on the microbial communities of a biomixture has been reported, with recovery observed as the pesticide concentration decreased. wordpress.comuminho.pt

Soil enzymes are crucial for various biochemical processes, and their activity can be a sensitive indicator of soil health.

Phosphatase: Phosphatases are vital for phosphorus mineralization. Carbendazim's effect on phosphatase activity can be inhibitory, particularly at high doses. epa.gov However, some studies have reported that mefenoxam (a related phenylamide) and metalaxyl can stimulate the activity of acid and alkaline phosphatases. mdpi.com This stimulation is thought to be a result of microbial growth spurred by the fungicides serving as an energy source. mdpi.com In contrast, other research has indicated that metalaxyl can inhibit alkaline phosphatase activity. researchgate.net

Urease: Urease is involved in the hydrolysis of urea (B33335) to ammonia, a critical step in the nitrogen cycle. Carbendazim has been shown to have varied effects. Some studies report that it can stimulate urease activity, with the effect being dose-dependent. cabidigitallibrary.orgnih.gov For example, concentrations in the range of 1.0 mg/kg to 100 mg/kg stimulated urease activity, while a higher concentration of 340 mg/kg had an adverse effect. cabidigitallibrary.org Conversely, metalaxyl has been found to cause a continuous gradual decrease in urease activity throughout the experimental period. researchgate.net Another study reported that the fungicide Ridomil Gold, which contains metalaxyl, profoundly decreased urease activity. cabidigitallibrary.org

Ecotoxicological Effects on Non-Target Organisms

The impact of carbendazim and metalaxyl extends beyond the soil to aquatic ecosystems, affecting a range of non-target organisms.

Daphnia magna, a small freshwater crustacean, is a standard model organism for ecotoxicological testing.

Carbendazim: Studies have demonstrated that carbendazim can induce DNA damage in Daphnia magna. nih.gov In a 21-day test, the onset of reproduction in Daphnia magna was significantly delayed at a concentration of 0.025 mg/L, with a no-observed-effect concentration (NOEC) of 0.013 mg/L. Long-term exposure to carbendazim has been shown to affect how Daphnia magna responds to other chemical stressors. nih.govresearchgate.net

Metalaxyl: Metalaxyl is considered slightly toxic to Daphnia magna. orst.edu The 48-hour median lethal concentration (LC50) for rac-metalaxyl was reported as 51.5 mg/L, while for R-metalaxyl it was 41.9 mg/L. nih.gov Chronic toxicity tests over 14 days established a lowest-observed-effective concentration (LOEC) of 2 mg/L and a no-observed-effective concentration (NOEC) of 1 mg/L for rac-metalaxyl. nih.gov For R-metalaxyl, the LOEC and NOEC were 1 mg/L and 0.1 mg/L, respectively. nih.gov R-metalaxyl was found to be more toxic than the racemic mixture, affecting body length, time to first brood, and the number of broods per female at lower concentrations. nih.gov

Toxicity to Fish (Danio rerio): Carbendazim has been found to be toxic to zebrafish (Danio rerio) embryos, with a reported 96-hour LC50 of 1.25 µM. nih.gov Studies on the combined effects of carbendazim with other compounds showed that the effects were in agreement with the concentration addition model. nih.gov

Metalaxyl has also been studied for its effects on zebrafish. The 24-hour LC50 of its enantiomers, rac-metalaxyl and R-metalaxyl, were 258.47 mg/L and 237.67 mg/L for zebrafish embryos, respectively. sci-hub.se Exposure to environmentally relevant concentrations of metalaxyl was found to impact cardiac development and function in zebrafish embryos. sci-hub.se Another study reported that combined exposure to metalaxyl and mancozeb (B1675947) could synergistically affect detoxification gene transcription and biochemical indicators in zebrafish. consensus.appvilniustech.lt

Toxicity to Algae (Navicula sp.): Carbendazim inhibits the growth of the freshwater diatom Navicula sp., with a 24-hour median effective concentration (EC50) value of 2.18 mg/L. researchgate.netresearchgate.netacs.org Although the algal growth rate recovered after 72 hours of exposure, the chlorophyll-a content remained significantly decreased at carbendazim concentrations above 0.5 mg/L. researchgate.netresearchgate.net

Information regarding the specific toxicity of metalaxyl to Navicula sp. was not found in the provided search results. However, a study on the alga Scenedesmus quadricauda showed that R-metalaxyl was about 20-fold more toxic than rac-metalaxyl. nih.gov

Beyond acute lethality, these fungicides can have more subtle, sub-lethal effects on various ecological indicators.

For Carbendazim , sub-lethal exposure has been linked to a range of toxicities in different model animals, including embryonic, reproductive, developmental, and hematological toxicities. researchgate.net In fish, sub-lethal exposure can induce behavioral and physical abnormalities. researchgate.net For invertebrates like Daphnia magna, continuous exposure to carbendazim can lead to increased DNA damage when subsequently exposed to other chemicals. nih.gov

Metalaxyl exposure at sub-lethal levels has also been shown to have various effects. In adult zebrafish, it can alter the activity of enzymes like Na+,K+-ATPase. nih.gov In zebrafish embryos, it can lead to developmental issues, including defects in notochord and skeletal formation, by inducing oxidative stress. nih.gov For soil microorganisms, metalaxyl can inhibit the growth of fungi. nih.gov

Compatibility with Biological Control Agents in Integrated Approaches

The integration of chemical fungicides like Carbendazim and Metalaxyl with biological control agents (BCAs) is a cornerstone of modern Integrated Pest Management (IPM) strategies. The success of such an approach hinges on the compatibility of the chemical components with the beneficial microorganisms. The tolerance of these BCAs to fungicides is critical, as it determines their ability to survive and exert their disease-suppressing effects in a chemically treated environment. Research has focused on evaluating the impact of Carbendazim and Metalaxyl, both individually and in combination, on key fungal and bacterial antagonists.

Assessment of Tolerance in Beneficial Fungi (e.g., Trichoderma spp., Pochonia chlamydosporia)

The compatibility of fungicides with entomopathogenic and antagonistic fungi is crucial for their combined use in agroecosystems. The variable tolerance of these beneficial fungi to different chemical compounds necessitates careful selection for integrated approaches.

Trichoderma spp.

Studies on the interaction between Carbendazim/Metalaxyl and Trichoderma species, which are widely used as bio-fungicides, reveal a significant disparity in compatibility. Carbendazim is frequently reported as highly toxic to various Trichoderma isolates. mdpi.comthepharmajournal.com In many instances, Carbendazim completely inhibits the mycelial growth of T. harzianum and T. viride, even at low concentrations. thepharmajournal.comresearchgate.netrjpbcs.comnepjol.infoplantarchives.orgresearchgate.netunhas.ac.id

In contrast, Metalaxyl generally exhibits higher compatibility with Trichoderma. imskolkata.org Several studies have identified Metalaxyl as one of the more suitable fungicides for use alongside Trichoderma, showing significantly less inhibition compared to other chemicals. thepharmajournal.comresearchgate.net For example, one study noted that Metalaxyl was the most compatible fungicide with a T. harzianum isolate, causing minimal inhibition. researchgate.net However, other research indicates that Metalaxyl can still significantly suppress the radial growth of some isolates. researchgate.net Formulations that combine Metalaxyl with other fungicides, such as Mancozeb, have also been evaluated and found to be compatible with certain Trichoderma isolates. thepharmajournal.complantarchives.orgphytojournal.com

The tolerance level is a key parameter in determining compatibility. Research has established safe tolerance limits and maximum tolerance concentrations (MTC) for Trichoderma species when exposed to these fungicides individually.

Table 1: In Vitro Tolerance of Trichoderma spp. to Carbendazim and Metalaxyl

| Fungus | Fungicide | Finding Type | Concentration | Finding | Source(s) |

|---|---|---|---|---|---|

| Trichoderma harzianum | Carbendazim | Safe Tolerance Limit | 60 µg/ml | Considered safe for the fungus. | academicjournals.orgglobalscienceresearchjournals.orgtheadl.comresearchgate.net |

| Trichoderma harzianum | Metalaxyl | Safe Tolerance Limit | 1050 µg/ml | Considered safe for the fungus. | academicjournals.orgglobalscienceresearchjournals.orgtheadl.comresearchgate.net |

| Trichoderma virens | Carbendazim | Safe Tolerance Limit | 40 µg/ml | Considered safe for the fungus. | academicjournals.orgglobalscienceresearchjournals.orgtheadl.com |

| Trichoderma virens | Metalaxyl | Safe Tolerance Limit | 1000 µg/ml | Considered safe for the fungus. | academicjournals.orgglobalscienceresearchjournals.orgtheadl.com |

| Trichoderma isolates | Carbendazim | Maximum Tolerance Concentration (MTC) | 200 ppm | Maximum concentration tolerated by some isolates. | imskolkata.org |

| Trichoderma isolates | Metalaxyl | Maximum Tolerance Concentration (MTC) | 200 ppm | Maximum concentration tolerated by some isolates. | imskolkata.org |

| T. harzianum (PP Strain) | Carbendazim | Mycelial Growth Inhibition | Not specified | 100% inhibition observed. | thepharmajournal.com |

Pochonia chlamydosporia

Pochonia chlamydosporia, a notable nematophagous fungus used for the biological control of plant-parasitic nematodes, has demonstrated a significant tolerance to both Carbendazim and Metalaxyl. researchgate.netscispace.comfao.org Studies indicate that this fungus can withstand relatively high concentrations of these two fungicides compared to other pesticides. researchgate.netscispace.com This inherent tolerance is advantageous for its inclusion in IPM programs where these fungicides are used.

Research has quantified this tolerance through various metrics. For instance, the effective dose required to cause 50% inhibition (ED50) was determined to be 1.32% for Carbendazim and 2.36% for Metalaxyl. researchgate.netscispace.com Other studies have focused on defining safe concentration limits for the fungus.

Table 2: In Vitro Tolerance of Pochonia chlamydosporia to Carbendazim and Metalaxyl

| Fungicide | Finding Type | Concentration | Finding | Source(s) |

|---|---|---|---|---|

| Carbendazim | Safe Tolerance Limit | 37.5 µg/ml | Concentration at which the fungus is not adversely affected. | academicjournals.orgglobalscienceresearchjournals.orgtheadl.comresearchgate.net |

| Metalaxyl | Safe Tolerance Limit | 100 µg/ml | Concentration at which the fungus is not adversely affected. | academicjournals.orgglobalscienceresearchjournals.orgtheadl.comresearchgate.net |